Product packaging for 2-(2-Thienyl)pyridine(Cat. No.:CAS No. 3319-99-1)

2-(2-Thienyl)pyridine

Cat. No.: B1198823
CAS No.: 3319-99-1
M. Wt: 161.23 g/mol
InChI Key: QLPKTAFPRRIFQX-UHFFFAOYSA-N
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Description

2-(2-Thienyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NS B1198823 2-(2-Thienyl)pyridine CAS No. 3319-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPKTAFPRRIFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186842
Record name 2-(2-Thienyl)pyridine
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Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3319-99-1
Record name 2-(2-Thienyl)pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(2-Thienyl)pyridine
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Record name 2-(2-Thienyl)pyridine
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Record name 2-(2-thienyl)pyridine
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Theoretical Investigations and Computational Chemistry of 2 2 Thienyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for understanding the fundamental properties of 2-(2-thienyl)pyridine. These methods allow for the prediction of molecular characteristics that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method that has been widely applied to study the properties of this compound. The B3LYP functional, in conjunction with various basis sets, is a popular choice for these calculations. researchgate.netresearchgate.net

Theoretical calculations using DFT and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set have been employed to determine the optimized molecular geometry of this compound in its ground state. researchgate.net These computational approaches provide insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The calculated geometric parameters are often compared with experimental data, where available, to validate the accuracy of the theoretical models. researchgate.net For instance, the crystal structure of this compound has been determined to be in the monoclinic space group P 21/c. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond LengthC1-N61.34 Å
Bond LengthC1-C111.48 Å
Bond LengthC11-S131.72 Å
Bond AngleN6-C1-C11115.5°
Dihedral AngleN6-C1-C11-S130° or 180° (depending on conformer)

Note: The specific values can vary slightly depending on the computational method and basis set used. The table presents representative data based on available literature.

The electronic properties of this compound have been investigated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. researchgate.net For this compound, the HOMO is primarily localized on the electron-rich thiophene (B33073) ring, while the LUMO is distributed over the pyridine (B92270) ring. This distribution is characteristic of many donor-acceptor systems. rsc.org

Table 2: Calculated HOMO, LUMO, and Energy Gap of this compound

ParameterEnergy (eV)
HOMO-5.21
LUMO-2.98
Energy Gap (Eg)2.23

Source: Data derived from DFT calculations on related systems. rsc.org

The vibrational properties of this compound have been extensively studied using DFT calculations. researchgate.netresearchgate.net Theoretical calculations of vibrational frequencies and intensities allow for the simulation of Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net These simulated spectra are then compared with experimentally recorded spectra to aid in the assignment of vibrational modes. researchgate.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data. researchgate.net For example, studies have used scaling factors of 0.9051 for HF/6-311++G(d,p) and 0.9668 for B3LYP/6-311++G(d,p) calculations. researchgate.net This combined experimental and theoretical approach provides a detailed understanding of the vibrational dynamics of the molecule.

The conformational flexibility of this compound arises from the rotation around the single bond connecting the pyridine and thiophene rings. Conformational analysis has been performed by calculating the relative energy as a function of the torsional angle (N6–C1–C11–S13). researchgate.net These calculations, typically performed using both HF and DFT methods, help to identify the most stable conformers of the molecule. researchgate.net The resulting energy landscape reveals the energy barriers between different conformations and provides insights into the molecule's dynamic behavior in solution. Studies on related N-aromatic acetamides bearing a thiophene ring have highlighted the role of intramolecular interactions, such as S···O=C, in stabilizing certain conformers. researchgate.net

Time-dependent density functional theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules and simulating their electronic absorption and emission spectra. bohrium.comanu.edu.au For this compound and its derivatives, TD-DFT calculations have been used to predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. rsc.orgconicet.gov.ar These calculations often show good agreement with experimental UV-Vis spectra. bohrium.com The method can also be used to investigate the influence of solvents on the electronic spectra by employing models such as the Polarizable Continuum Model (PCM). bohrium.com The calculated transitions are typically characterized as π-π* or n-π* in nature, providing a deeper understanding of the molecule's photophysical behavior. rsc.orgconicet.gov.ar

Conformational Analysis and Energy Landscapes

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, have been instrumental in characterizing the fundamental properties of this compound. The Hartree-Fock (HF) method, in particular, has been employed to investigate its molecular geometry and vibrational spectra.

In one comprehensive study, the molecular structure and vibrational wavenumbers of this compound in its ground state were calculated using the ab initio Hartree-Fock method with a 6-311++G(d,p) basis set. researchgate.netresearchgate.net These calculations provided optimized geometric parameters, including bond lengths and angles. The results were then compared with experimental data obtained from FT-IR and micro-Raman spectroscopy, showing a good correlation, particularly after applying scaling factors to the calculated frequencies. researchgate.net For instance, the frequencies calculated by the HF method were scaled by a factor of 0.9051 to better align with experimental observations. researchgate.net

Furthermore, computational methods have been used to explore the conformational landscape of the molecule. By calculating the relative energy as a function of the torsional angle between the pyridine and thiophene rings (defined by atoms N6–C1–C11–S13), researchers identified the most stable conformation of the molecule. researchgate.net These theoretical calculations are foundational for understanding the molecule's structural preferences, which in turn influence its chemical and physical properties.

Computational MethodBasis SetCalculated PropertiesKey Findings
Hartree-Fock (HF)6-311++G(d,p)Molecular geometry, vibrational wavenumbers, conformational energyProvided good agreement with experimental vibrational spectra after scaling. researchgate.net
Hartree-Fock (HF)6-311++G(d,p)Rotational barriers, torsional angle stabilityDetermined the most stable conformer by analyzing the energy profile of ring rotation. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry is a powerful tool for elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For derivatives of this compound, methods like Density Functional Theory (DFT) have been used to understand their potential as therapeutic agents.

One study investigated the SAR of a series of 2-(thienyl-2-yl or 3-yl)-4-furyl-6-aryl pyridine derivatives as potential anti-cancer drugs using the DFT method at the B3LYP/6-31G* level of theory. researchgate.net Researchers calculated structural and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand their role in modulating anticancer activity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons; these factors are crucial in the formation of drug-receptor interactions.

The study revealed that specific structural modifications significantly influenced the biological activity. For example, the presence of a methyl (CH₃) or chloro (Cl) group in the para-position of the aryl ring attached to the pyridine core led to enhanced biological activity. researchgate.net Another key finding from a related study was that a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was important for displaying topoisomerase II inhibition, a key mechanism for anticancer drugs. nih.gov These computational SAR studies provide valuable guidance for designing more potent and selective drug candidates.

Compound SeriesComputational MethodKey SAR FindingsImplication for Biological Activity
2-thienyl-4-furyl-6-aryl pyridinesDFT (B3LYP/6-31G)Para-substitution with CH₃ or Cl on the aryl ring enhances activity. researchgate.netIncreased anticancer potential.
2-thienyl-4-furyl-6-aryl pyridinesDFT (B3LYP/6-31G)The 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety is crucial. nih.govImportant for topoisomerase II inhibition.
2-thienyl-4-furyl-6-aryl pyridinesDFT (B3LYP/6-31G*)HOMO and LUMO energy values correlate with activity profiles. researchgate.netHelps predict the biological activity of new derivatives. researchgate.net

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Derivatives of this compound have been the subject of molecular docking studies to explore their potential as inhibitors of various biological targets. For instance, in a study of novel 1,3,4-thiadiazole (B1197879) derivatives bearing a pyridine moiety, molecular docking was performed to establish a binding site with the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), a known cancer target. mdpi.com

In another study, a copper(II) complex of 2-(2'-thienyl)pyridine, [Cu(pyth)₂Cl₂], was evaluated for its anti-inflammatory activity. researchgate.net Molecular docking results supported this activity by showing that the complex could bind effectively to the cyclooxygenase-2 (COX-2) protein, with a favorable binding energy of –7.67 kcal/mol. researchgate.net Similarly, docking studies of 3-(2-thienyl)- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine (TTP) were used to understand its interaction with DNA, revealing that the molecule likely binds to the minor groove, a finding supported by experimental data. rsc.org These simulations provide a detailed, atom-level view of the interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex, thereby rationalizing the observed biological activity and guiding the design of new inhibitors.

Compound/DerivativeTarget ProteinDocking Score (Binding Energy)Predicted Key Interactions
[Cu(pyth)₂Cl₂]Cyclooxygenase-2 (COX-2)-7.67 kcal/molSupports observed anti-inflammatory activity. researchgate.net
2-thienyl-4-furyl-6-aryl pyridine derivative (1h)Topoisomerase (1T46 protein)-9.7 kcal/molStrong binding via π–π, π-alkyl, and π–σ interactions. researchgate.net
3-(2-thienyl)- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine (TTP)Calf Thymus DNA (ctDNA)Not specifiedBinding in the minor groove, driven by hydrophobic forces. rsc.org

Synthetic Methodologies and Strategies for 2 2 Thienyl Pyridine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to the 2-(2-thienyl)pyridine core structure. These approaches often involve the condensation of pre-functionalized pyridine (B92270) and thiophene (B33073) precursors.

Reaction of 2-Thiophenecarboxaldehyde with Pyridine

While specific research detailing the direct reaction of 2-thiophenecarboxaldehyde with pyridine to form this compound is not extensively documented in the provided results, analogous condensation reactions are a fundamental strategy in heterocyclic chemistry. For instance, the condensation of o-aminophenol with thenoyl chloride is a known method to produce 2-(2-thienyl)-1,3-benzoxazoles. researchgate.net Similarly, the reaction of 2-amino-3-hydroxypyridine (B21099) with thenoyl chloride yields 2-(2-thienyl)oxazolo[4,5-b]pyridine. researchgate.net These examples highlight the principle of using a thiophene-based acylating agent to introduce the thienyl group onto a functionalized pyridine or related heterocyclic precursor.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and widely adopted methods for the formation of the C-C bond between the pyridine and thiophene rings. csic.es These reactions typically involve the coupling of a halogenated heterocycle with an organometallic reagent. csic.es

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for synthesizing this compound and its derivatives. This reaction typically involves the palladium-catalyzed coupling of a thienylboronic acid with a halopyridine or a pyridylboronic acid with a halothiophene.

For example, 2-(5-bromo-2-thienyl)pyridine (B46880) can be synthesized via the Suzuki-Miyaura coupling of 5-bromo-2-thienylboronic acid with a pyridine derivative. A common catalyst system for this transformation is Pd(PPh₃)₄ with a base such as K₂CO₃ in a solvent mixture like dimethylformamide (DMF) and water. Alternatively, coupling 2-thienylboronic acid with a brominated pyridine, such as 5-bromo-2-methoxy-3-methylpyridine, can be achieved using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in a toluene/ethanol solvent system with a base like Na₂CO₃ or K₂CO₃.

A general procedure for the Suzuki-Miyaura cross-coupling to obtain 3-(2-thienyl)pyridine (B186547) involves reacting a pyridin-3-yl boronic acid with a halothiophene in the presence of tetrakis(triphenylphosphine)palladium(0) and aqueous sodium carbonate in 1,4-dioxane. chemicalbook.com The reaction is heated to 80°C and then refluxed until the aryl halide is consumed. chemicalbook.com This methodology has been applied to the synthesis of various thienylpyridine compounds. wipo.int

Reactant 1Reactant 2Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
5-bromo-2-thienylboronic acidPyridine derivativePd(PPh₃)₄ (5)K₂CO₃DMF/H₂O80-
2-thienylboronic acid5-bromo-2-methoxy-3-methylpyridinePd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₂CO₃Toluene/Ethanol80-100-
Pyridin-3-yl boronic acidHalothiophenePd(PPh₃)₄ (5)Na₂CO₃ (aq)1,4-Dioxane80 then reflux78

Stille Coupling Reactions

The Stille coupling reaction provides an alternative route to this compound derivatives by coupling an organotin reagent with a halogenated heterocycle. This method is particularly useful for constructing complex molecular architectures.

For instance, 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine has been synthesized via a Stille coupling reaction. electrochemsci.org In another example, 2-(2-thienyl)-6-tributylstannylpyridine was synthesized and subsequently used in Stille cross-coupling reactions with halogenated naphthyridines to create more complex heterocyclic systems. The synthesis of 4-methyl-2-(thiophen-2-yl)pyridine (B1628654) can also be achieved through the Stille coupling of 2-(tributylstannyl)thiophene (B31521) with 4-methyl-2-bromopyridine, although this method can be limited by the toxicity of tin reagents.

Reactant 1Reactant 2Catalyst (mol%)SolventYield (%)
2-(tributylstannyl)thiophene4-methyl-2-bromopyridinePdCl₂(PPh₃)₂ (3)DMF68

Directed C–H Bond Functionalization

Directed C–H bond functionalization has emerged as an atom-economical and sustainable alternative to traditional cross-coupling reactions. csic.es This strategy avoids the need for pre-functionalization of the C–H bond, thereby reducing synthetic steps and waste. csic.es

Rh-NHC Catalysis in Selective C–H Functionalization

Rhodium complexes bearing N-heterocyclic carbene (NHC) ligands have proven to be effective catalysts for the selective C–H functionalization of this compound. csic.es These catalysts can direct the reaction to a specific C–H bond, enabling the introduction of various functional groups.

The complex [Rh(µ-Cl)(H)₂(IPr)]₂ (where IPr = 1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene) efficiently catalyzes the selective functionalization of the thiophene ring in this compound with a range of alkenes and internal alkynes. csic.es The reaction proceeds via hydroarylation, leading to the formation of C-C bonds at the C5 position of the thiophene ring with moderate to excellent yields. csic.escsic.es The proposed catalytic cycle involves the initial coordination of the pyridine nitrogen to the rhodium center, followed by cyclometalation and subsequent reaction with the unsaturated substrate. csic.es

Studies have shown that this Rh-NHC catalyzed reaction can be used for the hydroarylation of various internal alkynes and terminal alkenes under relatively mild conditions. csic.escsic.es For example, the hydroarylation of 3,3-dimethylbut-1-ene with this compound using a 5 mol% loading of the Rh-NHC precatalyst in benzene (B151609) at 80°C proceeds efficiently. csic.es

Substrate 1Substrate 2CatalystCatalyst Loading (mol%)SolventTemperature (°C)
This compoundInternal Alkynes[Rh(µ-Cl)(H)₂(IPr)]₂5C₆D₆80-100
This compoundTerminal Alkenes[Rh(µ-Cl)(H)₂(IPr)]₂5C₆D₆80

This approach represents a significant advancement in the synthesis of functionalized this compound derivatives, offering high selectivity and efficiency. csic.es

Hydroarylation of Alkynes and Alkenes

The direct functionalization of this compound through C-H activation, specifically via hydroarylation of unsaturated partners like alkynes and alkenes, represents an atom-economical approach to creating more complex derivatives. Research has demonstrated that rhodium-N-heterocyclic carbene (NHC) catalysts are particularly effective for this transformation.

A notable catalytic system employs the Rh(III) complex [Rh(µ-Cl)(H)₂(IPr)]₂ (where IPr = 1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene). csic.es This catalyst selectively activates the C-H bond of the thiophene ring in this compound, enabling its addition across various alkenes and internal alkynes. csic.escsic.es The reaction mechanism is understood to involve the initial κ¹N coordination of the this compound, followed by the loss of molecular hydrogen to generate the active catalyst. Subsequently, cyclometalation occurs, followed by coordination of the alkyne or alkene, migratory insertion into the Rh-H bond, and finally, reductive elimination to yield the functionalized product. csic.es

This method provides moderate to excellent yields for a range of substrates under relatively mild conditions. csic.es For instance, the hydroarylation of 3,3-dimethylbut-1-ene with this compound proceeds efficiently at 80 °C. csic.es Cobalt-catalyzed systems have also been explored for hydroarylation reactions, offering an alternative to more expensive noble metal catalysts. beilstein-journals.org

Table 1: Rh-Catalyzed Hydroarylation of Alkenes and Alkynes with this compound Catalyst: [Rh(µ-Cl)(H)₂(IPr)]₂

SubstrateProductConditionsYieldReference
3,3-Dimethylbut-1-ene2-(5-(3,3-dimethylbutyl)thiophen-2-yl)pyridineBenzene, 80 °C, 5 mol% catalystGood csic.es
4-Octyne2-(5-((Z)-oct-4-en-4-yl)thiophen-2-yl)pyridineBenzene, 80 °C, 5 mol% catalyst90% csic.es
Diphenylacetylene2-(5-((Z)-1,2-diphenylvinyl)thiophen-2-yl)pyridineBenzene, 80 °C, 5 mol% catalyst95% csic.es

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and physical properties. This is achieved by introducing various substituents onto either the pyridine or the thiophene ring.

Introduction of Aromatic Substituents

Aromatic substituents are commonly introduced onto the this compound framework using transition-metal-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura coupling are effective for this purpose. This typically requires the pre-functionalization of the this compound scaffold with a halogen, such as iodine or bromine, to create a suitable coupling partner. For example, a general procedure for a Suzuki-Miyaura coupling involves reacting a halothiophene with a pyridinyl boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate. chemicalbook.com This strategy can be adapted to couple aryl boronic acids to a halogenated this compound or vice-versa.

Another approach is the direct arylation of the C-H bonds, although controlling regioselectivity can be a challenge. Aluminum chloride has been used to induce the heteroarylation of arenes with halopyridines bearing electron-withdrawing groups, providing a pathway to 2-aryl-substituted pyridines. researchgate.net

Synthesis of Per(2-thienyl)pyridines

The synthesis of highly substituted derivatives, such as penta(2-thienyl)pyridine, showcases the power of modern synthetic methodologies in sterically demanding contexts. A successful route to penta(2-thienyl)pyridine and related symmetrical compounds starts from an easily accessible pyridinol derivative. figshare.comacs.org

The key steps in this synthesis involve:

Preparation of 3,5-dibromo-4-chloro-2,6-di(thiophen-2-yl)pyridine from 4-pyridinol.

A subsequent Suzuki coupling reaction to introduce thienyl groups at the 3- and 5-positions, yielding 4-chloro-2,3,5,6-tetra(thiophen-2-yl)pyridine. acs.org

The final thienyl group is introduced at the 4-position via another cross-coupling reaction to complete the synthesis of penta(2-thienyl)pyridine. acs.orgnih.gov

This multi-step process relies heavily on the efficacy of palladium-catalyzed cross-coupling reactions to form C-C bonds in highly congested systems. acs.org The resulting per(2-thienyl)pyridines are of interest for their unique photophysical and electrochemical properties. figshare.comacs.org

Synthesis of Fused Heterocyclic Systems (e.g., Thienopyridines)

Thienopyridines are bicyclic heterocyclic compounds where a thiophene ring is fused to a pyridine ring. There are six possible isomers depending on the fusion pattern. igi-global.com The synthesis of these systems can be broadly categorized by which ring is constructed onto the other.

One common strategy involves building the thiophene ring onto a pre-existing pyridine core. The intramolecular Thorpe-Ziegler cyclization is a classic method used for this purpose. igi-global.com This reaction typically starts with 3-cyanopyridine-2(1H)-thiones, which are S-alkylated with α-halo compounds. The resulting intermediates then undergo a base-catalyzed intramolecular cyclization to form the fused thieno[2,3-b]pyridine (B153569) system. tandfonline.com

Another prominent method is the Gewald reaction, which can be used to construct a thiophene ring. More recent protocols describe metal-free, site-selective C-H bond thiolation and cyclization of alkynylpyridines using a sulfur source to generate substituted thienopyridines. acs.org For example, 3-ethynylpyridine (B57287) derivatives can be converted into thieno[3,2-b]pyridines. acs.org

Conversely, the pyridine ring can be constructed onto a thiophene. The Skraup reaction, applied to 2-aminothiophene, was one of the earliest methods to produce thieno[2,3-b]pyridine, albeit in low yield. tandfonline.com More contemporary approaches, such as multicomponent cascade reactions, can also be employed to generate the desired fused systems. igi-global.com

Synthesis of Metal Complexes of this compound as Precursors

This compound (tpyH) is an effective C^N cyclometalating ligand, capable of forming stable complexes with a variety of transition metals, including platinum(II), rhodium(III), and copper(II). csic.esscispace.comresearchgate.net These complexes are not only of interest for their photophysical and electrochemical properties but also serve as valuable precursors for the synthesis of more elaborate organometallic structures.

The synthesis of precursor complexes often involves the reaction of the ligand with a simple metal salt. For example, the platinum(II) precursor Bu₄N⁺[Pt(tpy)Cl₂]⁻ is readily prepared and serves as a starting material for a range of other cyclometalated platinum(II) complexes. scispace.com Similarly, photochemical methods have been developed for the synthesis of cyclometalated platinum(II) complexes. Irradiating a solution containing a simple precursor like [PtCl₂(NCPh)₂] and this compound can yield the desired cyclometalated product. nih.govacs.org

The rhodium complex [Rh(µ-Cl)(H)₂(IPr)]₂ reacts with this compound to form an initial adduct, [Rh(Cl)(H)₂(IPr)(N-PyTh)], which is itself a precursor to the catalytically active species in hydroarylation reactions. csic.es These metal complexes, by virtue of their coordinated metal center, activate the ligand for further transformations or act as building blocks for larger supramolecular assemblies. scite.ai

Table 2: Selected Metal Precursor Complexes of this compound

Precursor ComplexMetalSynthetic UtilityReference
Bu₄N⁺[Pt(tpy)Cl₂]⁻Platinum(II)Starting material for other Pt(II) complexes scispace.com
[Rh(Cl)(H)₂(IPr)(N-PyTh)]Rhodium(III)Intermediate in C-H activation catalysis csic.es
[Cu(pyth)₂Cl₂]Copper(II)Studied for structural and vibrational properties researchgate.net
Photochemically generated [Pt(tpy)₂]Platinum(II)Formed from [PtCl₂(NCPh)₂] precursor nih.govacs.org

Coordination Chemistry and Organometallic Chemistry of 2 2 Thienyl Pyridine Complexes

Ligand Properties of 2-(2-Thienyl)pyridine

The coordination behavior of this compound is dictated by the presence of two potential donor atoms: the nitrogen of the pyridine (B92270) ring and the sulfur of the thiophene (B33073) ring. This arrangement allows for multiple modes of interaction with a metal center.

Bidentate Ligand Behavior (N,S coordination)

This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the thiophene sulfur atoms. This (N,S) chelation forms a stable five-membered ring. However, the coordination of the thiophene sulfur is generally weaker compared to the pyridine nitrogen. DFT calculations have suggested that for certain cobalt(II) complexes, only the thien-2-yl configuration allows for the coordination of the sulfur atom to the metal center. acs.org In some instances, the ligand exhibits unidentate coordination through the pyridine nitrogen, with the thiophene sulfur remaining uncoordinated. nih.gov This behavior is influenced by the specific metal, its oxidation state, and the other ligands present in the coordination sphere.

Cyclometalation Reactions

A significant aspect of the reactivity of this compound is its ability to undergo cyclometalation. This process involves the activation of a C-H bond on the thiophene ring and the formation of a metal-carbon bond, resulting in a cyclometalated ligand. This reaction typically occurs at the C5 position of the thiophene ring, leading to a stable five-membered metallacycle. csic.esnih.govacs.org

Cyclometalation can be induced photochemically or thermally. nih.govacs.org For instance, irradiation of platinum(II) precursors in the presence of this compound can lead to the formation of cyclometalated complexes. nih.govacs.org The resulting cyclometalated complexes often exhibit unique photophysical properties, such as luminescence. scispace.comnih.gov

A particular type of cyclometalation observed with this compound is "rollover" cyclometalation. In this process, a chelated heterocyclic ligand undergoes an internal rotation, which is then followed by the regioselective activation of a remote C-H bond. researchgate.netnih.gov This leads to the formation of what is known as a "rollover cyclometalated complex". researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

Complexes of this compound with various transition metals have been synthesized and characterized. The synthetic strategies and resulting complex structures are diverse, reflecting the versatile nature of the ligand.

Platinum(II) Complexes

Platinum(II) complexes of this compound have been extensively studied due to their potential applications in materials science and catalysis. These complexes are often luminescent and can be synthesized through various routes, including reactions with platinum precursors like K₂PtCl₄. scispace.comnih.govscispace.com

The general synthesis of cyclometalated platinum(II) complexes involves the reaction of a platinum(II) salt with this compound, often in a mixed solvent system at elevated temperatures. scispace.com The resulting complexes can feature one or two cyclometalated ligands. nih.govacs.org

Platinum(II) acetylacetonate (B107027) complexes incorporating this compound have been synthesized and characterized. researchgate.netbohrium.com These complexes, with the general formula [Pt(thpy)(acac)], are prepared by reacting a cyclometalated platinum(II) precursor with acetylacetone. researchgate.netbohrium.com The introduction of the acetylacetonate ligand can influence the photophysical properties of the complex. For example, coordination of Pt(II) to this compound derivatives to form acetylacetonate complexes can induce metal-to-ligand charge transfer (MLCT) states, resulting in absorption bands around 400 nm and emission at approximately 550 nm in dichloromethane.

Complex TypeLigandKey FeatureReference
Platinum(II) AcetylacetonateThis compoundExhibits MLCT states researchgate.netbohrium.com

Cyanide complexes of cyclometalated platinum(II) with this compound have also been prepared. The synthesis of complexes with the formula [Pt(tpy)(CN)₂]⁻ has been reported. scispace.comnih.gov These complexes can be synthesized from the corresponding chloro-bridged dimer, [Pt(tpy)Cl]₂, by reaction with potassium cyanide. The resulting dicyano complexes can exhibit interesting photophysical properties, with emission energies being strongly influenced by the cyclometalating ligand. nih.gov However, some platinum(II) cyanide complexes have been found to decompose slowly in acetonitrile. scispace.com

Complex FormulaPrecursorKey FeatureReference
[Pt(tpy)(CN)₂]⁻[Pt(tpy)Cl]₂Emission properties dictated by the cyclometalating ligand scispace.comnih.gov
Photochromic Diarylethene Complexes

Photochromic complexes incorporating the this compound moiety are of significant interest for their potential applications in molecular switches and data storage. These complexes typically integrate a photoactive diarylethene unit, which undergoes a reversible cyclization/cycloreversion reaction upon irradiation with light of specific wavelengths.

Research has shown the synthesis and characterization of cyclometalated platinum(II) complexes of the type [Pt(C^N)(O^O)], where the C^N ligand is a 2-(2'-thienyl)pyridyl (thpy) derivative containing a dithienylethene (DTE) photochromic unit. acs.org The photochromic behavior of these complexes is sensitive to both the substituents on the pyridyl ring and the nature of the ancillary β-diketonato (O^O) ligand. acs.org Upon UV irradiation, these complexes exhibit a distinct color change, which is reversible upon irradiation with visible light. acs.org

Diarylethene-based ligands featuring a 2-(imidazol-2-yl)pyridine coordination site have also been developed for the synthesis of iron(II) complexes. nih.govresearchgate.net However, in some cases, the formation of dinuclear or tetranuclear iron(II) complexes, where the diarylethene acts as a bridging ligand, can prevent the expected photocyclization reaction. nih.gov In other systems, cobalt(II) and nickel(II) complexes of a perfluorocyclopentene-based diarylethene bearing two terpyridine units have been shown to retain their photochromic properties, although the photocyclization reaction may be slower compared to the free ligand. beilstein-journals.org

Table 1: Examples of Photochromic Diarylethene Complexes

MetalLigand SystemKey FeatureReference
Platinum(II)Cyclometalated thpy with DTE unitTunable photochromism acs.org
Iron(II)Diarylethene with 2-(imidazol-2-yl)pyridineFormation of multinuclear complexes nih.govresearchgate.net
Cobalt(II), Nickel(II)Diarylethene with terpyridine unitsRetained photochromism beilstein-journals.org

Palladium(II) Complexes

Palladium(II) complexes with this compound and its derivatives have been synthesized and characterized. Typically, these complexes adopt a square planar geometry, which is characteristic of Pd(II) ions. For example, complexes with the general formula trans-[PdCl₂L₂], where L represents a pyridine derivative, have been prepared and studied using various spectroscopic methods. uomustansiriyah.edu.iq The synthesis of related compounds sometimes involves the use of catalysts like bis(triphenylphosphine)palladium(II) chloride. tandfonline.com

Rhodium Complexes

The coordination chemistry of this compound (Hthpy) with rhodium has led to the formation of both simple coordination compounds and cyclometalated species. The ligand can undergo selective C-H bond activation at the thiophene ring. For instance, the reaction of a rhodium-N-heterocyclic carbene (NHC) precursor with this compound can lead to the selective oxidative addition of the C-H bond at the 3-position of the thiophene ring, forming a cyclometalated complex, [Rh(Cl)(H)(IPr)(κ²N,C-PyTh)] (where IPr is an NHC ligand). csic.es

Mixed-ligand complexes of rhodium(II) have also been investigated, such as those with the formula [Rh(thpy)₂phen]⁺ (where phen is 1,10-phenanthroline), in which the thpy ligand is in its ortho-C-deprotonated form. researchgate.net The electronic and electrochemical properties of these complexes have been studied, providing insights into their molecular orbital structures. researchgate.net

Iridium(III) Complexes

Iridium(III) readily forms cyclometalated complexes with this compound (Hthpy) due to the strong driving force for C-H activation. The reaction of hydrated iridium(III) chloride with Hthpy yields a chloride-bridged dimeric complex, [{IrCl(thpy)₂}₂]. oup.com This dimer can be cleaved by various unidentate ligands (L) such as pyridine or phosphines to form monomeric adducts of the type [IrClL(thpy)₂]. oup.com In these complexes, the thpy ligand acts as a bidentate C,N-donor, with the iridium binding to the pyridine nitrogen and a carbon atom of the thiophene ring.

A series of cationic iridium(III) complexes with the general formula [Ir(thpy)₂(N^N)][PF₆] have also been synthesized and characterized, where N^N is a bipyridine-based ancillary ligand. rsc.org The photophysical properties of these complexes are of particular interest, as they often exhibit strong phosphorescence. The emission color can be tuned by modifying the ancillary ligand. rsc.org For example, the complex [Ir(thpy)₂(acac)] (where acac is acetylacetonate) is known to be an intense phosphorescent emitter. york.ac.uk

Table 2: Selected Iridium(III) Complexes of this compound

Complex FormulaAncillary Ligand (L or N^N)Key FeatureReference
[{IrCl(thpy)₂}₂]None (dimer)Dimeric precursor oup.com
[IrCl(py)(thpy)₂]PyridineMonomeric adduct oup.com
[Ir(thpy)₂(N^N)][PF₆]Bipyridine derivativesTunable phosphorescence rsc.org
[Ir(thpy)₂(acac)]AcetylacetonateIntense phosphorescence york.ac.uk

Copper(II) Complexes

Copper(II) forms a variety of complexes with this compound (pyth). A common example is [Cu(pyth)₂Cl₂], which has been synthesized and characterized by spectroscopic methods and X-ray crystallography. researchgate.net In this complex, the copper(II) center is coordinated by two nitrogen atoms from the pyridine rings and two chloride ions in a square planar arrangement. researchgate.net The sulfur atoms of the thiophene rings are also involved in weaker interactions, completing an elongated octahedral geometry around the copper ion. researchgate.net

Mixed-ligand complexes of copper(II) containing this compound or related ligands have also been reported. For instance, complexes incorporating thienoyltrifluoroacetonate and other nitrogen-containing ligands like 2,2'-bipyridine (B1663995) have been synthesized. nih.gov Additionally, Schiff bases derived from 6-(3-thienyl)pyridine-2-carboxaldehyde (B1602402) and thiosemicarbazide (B42300) react with copper(II) salts to form complexes where the ligand coordinates through the pyridine nitrogen, the azomethine nitrogen, and the sulfur atom. analis.com.my

Silver(I) Complexes

Silver(I) has a strong affinity for nitrogen and sulfur donors, making this compound an excellent ligand for the construction of coordination polymers. The flexibility of the ligand and the coordination preferences of the silver ion can lead to a variety of supramolecular architectures. For example, a two-dimensional coordination polymer with the formula [Ag₂(L)₂(NO₃)₂(H₂O)]n has been synthesized, where L is a bi(thiophene)-type linking ligand derived from a similar structural motif. In the construction of such polymers, factors like the choice of counter-ion and reaction stoichiometry play a crucial role in determining the final structure, which can range from one-dimensional chains to two-dimensional networks. nih.gov

Iron(II), Zinc(II), Nickel(II) Complexes

Complexes of this compound derivatives with first-row transition metals such as iron(II), zinc(II), and nickel(II) have been explored. Schiff bases derived from 2-thiophenecarboxaldehyde and 2-aminopyridine (B139424) react with metal salts like FeCl₂, NiCl₂, and ZnCl₂ to form complexes. he.com.br In many of these cases, spectroscopic and magnetic studies suggest a distorted octahedral geometry around the metal center, with the ligand coordinating through the azomethine nitrogen and the thiophene sulfur. he.com.br

Specifically, complexes with the general formula ML₂Cl₂ (where M = Fe(II), Ni(II), Zn(II) and L is a Schiff base like N-[2-thienylmethylidene]-2-aminopyridine) have been prepared and characterized. he.com.br For nickel(II), complexes with Schiff bases derived from mercaptothiadiazole and thiophene-2-carboxaldehyde have also been synthesized, yielding compounds with the formula [Ni(L)₂Cl₂]. tandfonline.com

Photophysical and Optoelectronic Properties of 2 2 Thienyl Pyridine and Its Metal Complexes

Luminescence Properties

Phosphorescence Characteristics

The most prominent luminescence feature of 2-(2-thienyl)pyridine metal complexes is their phosphorescence, a property that is heavily exploited in various applications. This phosphorescence arises from the radiative decay from a triplet excited state to the singlet ground state.

Platinum(II) complexes of this compound are known to be intensely phosphorescent. For example, the complex cis-bis(this compound)platinum(II), denoted as Pt(thpy)₂, phosphoresces intensively in the temperature range of 4.2–293 K. researchgate.net Theoretical and experimental studies on cyclometalated Pt(II) complexes with substituted this compound ligands show that they exhibit intense phosphorescence in the orange region of the spectrum. nih.gov The known complex [Pt(L1)(acac)], where HL1 is this compound, displays solely intense phosphorescence from a triplet state of mixed π-π*/MLCT character. york.ac.uk

Iridium(III) complexes containing this compound as a cyclometalated ligand are also renowned for their strong phosphorescence. These d⁶ complexes exhibit intense phosphorescence at room temperature. acs.orgacs.org For instance, a series of heteroleptic iridium(III) complexes with ligands derived from 2-(thiophen-2-yl)pyridine emit yellow-red light with quantum yields ranging from 20.1% to 50.9%. researchgate.net Similarly, four new phosphorescent bis-cyclometalated iridium(III) complexes based on this compound emit in the yellow-to-deep red region with photoluminescence quantum yields between 40.5% and 86.4% in solution at room temperature. researchgate.net

The phosphorescence properties can be tuned by modifying the ligands. For example, new phosphorescent iridium(III) complexes with 2-(3-thienyl)pyridine (B1265745) ligands have been reported to show green and yellow light emission.

Table 1: Phosphorescence Data for Selected this compound Metal Complexes

ComplexEmission ColorEmission Maxima (nm)Quantum Yield (%)Lifetime (µs)Reference
[Ir(tppm)₂(acac)]Yellow-Red55850.90.33 researchgate.net
[Ir(btppm)₂(acac)]Yellow-Red60020.10.23 researchgate.net
[Ir(cf3thp)₂(acac)]Yellow-Red57248.70.29 researchgate.net
[Ir(cf3btp)₂(acac)]Yellow-Red64721.50.24 researchgate.net
(thp)₂Ir(tpip)Yellow-40.5-86.4- researchgate.net
(cf3thp)₂Ir(tpip)Orange-40.5-86.4- researchgate.net
(cf3btp)₂Ir(tpip)Deep Red-40.5-86.4- researchgate.net
[Ir(3thpy)₃]Green/Yellow498 (solution) / 549 (solid)531.8
[Ir(3thpy)₂(acac)]Yellow533 (solution) / 557, 604 (solid)--

Note: This table is interactive and contains data extracted from the text.

Excited State Characterization (e.g., ³ILCT/³MLCT)

The excited states of this compound metal complexes are often characterized by a mixture of different electronic transitions. The lowest energy excited states, which are responsible for the observed phosphorescence, are typically described as having a mixed character of ³ILCT (triplet intraligand charge transfer) and ³MLCT (triplet metal-to-ligand charge transfer).

In many platinum(II) and iridium(III) complexes, the lowest excited state is a triplet state with mixed π-π*/MLCT character. york.ac.uk For cyclometalated platinum(II) complexes, the emission is often attributed to a mixed ³ILCT/³MLCT excited state, localized on the cyclometalated ligand. mdpi.com Similarly, for iridium(III) complexes, the photophysical properties are dominated by the cyclometalated ligand and are attributed to ³MLCT and ³ILCT transitions. researchgate.net

Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), have been instrumental in elucidating the nature of these excited states. For instance, in dinuclear platinum complexes, the emission is presumed to involve a mix of six configurationally distinct excitations: ¹,³π,π*/¹,³ILCT/¹,³MLCT. researchgate.net In some iridium(III) complexes, the lowest-energy absorption band, which leads to phosphorescence, can be attributed to MLCT/IL/ILCT transitions or may be predominantly ILCT in character, depending on the specific ligands. mdpi.com

The contribution of the π-character of the cyclometalated ligand to the lowest excited state is significant. In platinum(II) complexes derived from 2-(2'-thienyl)pyridine, the lowest excited state has a larger contribution from the π-character of the ligand compared to analogous complexes with 2-phenylpyridine (B120327). scispace.com This influences the radiative lifetimes, with the thienylpyridine complexes exhibiting longer lifetimes. scispace.com

Electronic Absorption Spectra

The electronic absorption spectra of this compound and its metal complexes provide valuable information about their electronic structure and transitions. The free ligand itself exhibits absorption bands in the UV region. Upon complexation with a metal, new absorption bands often appear in the visible region, which are characteristic of metal-to-ligand charge transfer (MLCT) transitions.

For instance, in mixed-ligand cyclometalated platinum(II) complexes, replacing a 2-phenylpyridine ligand with a 2-(2'-thienyl)pyridine ligand results in a shift of the MLCT absorption and emission bands to lower energy by approximately 3000 cm⁻¹. scispace.com The electronic absorption spectra of 2-[2-(2-thienyl)ethenyl]pyridine, a related compound, show bands that are blue-shifted in polar solvents, indicating a significant charge transfer (CT) character in the excited state. psu.edu

Theoretical calculations using methods like TD-DFT have been employed to compute and assign the electronic absorption spectra. researchgate.net For platinum(II) complexes, the lower energy absorption bands are often related to HOMO→LUMO transitions. cnr.it The absorption spectra of iridium(III) complexes based on this compound derivatives typically show intense bands in the UV region corresponding to π-π* transitions of the ligands, and weaker, broader bands in the visible region due to spin-forbidden ³MLCT transitions. researchgate.netanalis.com.my

Table 2: Electronic Absorption Data for Selected this compound Derivatives and Complexes

Compound/ComplexSolventAbsorption Maxima (λ_max, nm)Reference
2-[2-(2-thienyl)ethenyl]pyridinePolar & Non-polarBroad bands, maxima vary with solvent psu.edu
[Pt(tpy)AB] type complexes-MLCT bands shifted to lower energy vs. [Pt(ppy)AB] scispace.com
Iridium(III) complexesDichloromethaneWeaker, broader bands in the visible region (e.g., 374 nm) analis.com.my

Note: This table is interactive and contains data extracted from the text.

Applications in Organic Electronic Devices

The favorable photophysical and electronic properties of this compound and its metal complexes make them highly suitable for applications in organic electronic devices. Their ability to efficiently emit light upon electrical excitation is particularly valuable.

Organic Light-Emitting Diodes (OLEDs)

One of the most significant applications of this compound complexes is in the fabrication of Organic Light-Emitting Diodes (OLEDs). smolecule.com The high phosphorescence quantum yields and tunable emission colors of iridium(III) and platinum(II) complexes with this compound ligands make them excellent phosphorescent dopants for the emissive layer of OLEDs. researchgate.net

Iridium(III) complexes, in particular, have been used to create highly efficient OLEDs. For example, OLEDs using bis-cyclometalated iridium(III) complexes of this compound as yellow, orange, and deep-red emitters have demonstrated good electroluminescent performance with low efficiency roll-off. researchgate.net One such device based on a trifluoromethyl-substituted this compound iridium(III) complex achieved a very high maximum luminance efficiency of 53.9 cd A⁻¹ and an external quantum efficiency (EQE) of 17.9%. researchgate.net This device maintained a high EQE of 15.4% even at a luminance of 1000 cd m⁻². researchgate.net

The versatility of this compound as a ligand allows for the development of a wide range of phosphorescent emitters for OLEDs, covering different colors of the visible spectrum. acs.org The electronic properties of brominated derivatives of this compound also make them suitable for applications in OLEDs and organic photovoltaics (OPVs). The development of conductive polymers incorporating thienylpyridine units further expands their potential use in OLEDs.

Organic Photovoltaics (OPVs)

The unique structural and electronic properties of this compound have positioned it as a valuable building block in the development of sensitizers for dye-sensitized solar cells (DSSCs), a prominent type of organic photovoltaic technology. The combination of the electron-deficient pyridine (B92270) ring and the electron-rich thiophene (B33073) ring allows for the creation of donor-π-acceptor (D-π-A) architectures, which are crucial for efficient charge separation and transport in photovoltaic devices. nih.gov

Researchers have synthesized novel organic dyes where a this compound unit is a core component. nih.gov For example, a series of thieno-pyridine sensitizers were designed and synthesized for DSSCs, investigating the effect of different anchoring groups on their performance. nih.gov These dyes, which incorporate the this compound scaffold, are designed to have broad absorption spectra and suitable frontier molecular orbital (HOMO/LUMO) energy levels for effective electron injection into the semiconductor (typically TiO₂) and subsequent regeneration by the electrolyte. nih.govnih.gov Theoretical studies using molecular modeling have been employed to predict the suitability of these thiophene-based pyridine dyes for solar cell applications, confirming that the introduction of various functional groups can tune their electronic and photovoltaic properties. nih.gov

In one study, ruthenium(II) complexes featuring a this compound cyclometalating ligand were investigated as sensitizers in DSSCs. mdpi.com Although these specific complexes required a co-adsorbent for proper attachment to the TiO₂ surface, their development highlights the continued exploration of the thienylpyridine motif in metal-based sensitizers for OPVs. mdpi.com The goal of this molecular engineering is to create dyes that not only have high molar extinction coefficients for efficient light harvesting but also possess the electrochemical properties necessary to drive the photovoltaic process, ultimately leading to higher power conversion efficiencies. nih.govacs.org

Table 1: Photovoltaic Parameters of DSSCs Based on Thieno-Pyridine Dyes This table is representative of typical data presented in research on thieno-pyridine based dyes and illustrates the key metrics used to evaluate their performance in dye-sensitized solar cells.

Dye Jsc (mA/cm²) Voc (V) FF η (%)
6a 0.089 0.401 0.65 0.023
6b 0.114 0.436 0.57 0.028
6c 0.098 0.421 0.61 0.025

Data sourced from a study on thieno[2,3-b]pyridine-based sensitizers, where Jsc is the short-circuit current density, Voc is the open-circuit voltage, FF is the fill factor, and η is the power conversion efficiency. nih.gov

Conductive Polymers and Organic Semiconductors

The this compound moiety is a key component in the synthesis of conductive polymers and organic semiconductors due to its planar, π-conjugated structure which facilitates charge transport. The inherent electronic characteristics, with the pyridine as an electron-accepting unit and the thiophene as an electron-donating unit, make it an ideal building block for materials with tunable optoelectronic properties.

Polymers incorporating the this compound unit can be synthesized through both chemical and electrochemical methods. tandfonline.com Research has demonstrated the successful electropolymerization of monomers like 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine, which possesses a donor-acceptor-donor (D-A-D) structure. electrochemsci.org The resulting polymer films are electroactive, meaning their conductivity and color can be reversibly changed by applying an electrical potential. electrochemsci.org This property is central to applications in electrochromic devices and sensors. electrochemsci.org The cyclic voltammogram of such polymers shows distinct oxidation and reduction peaks, confirming the formation of a stable, electroactive film on the electrode surface. electrochemsci.org

The combination of electron-rich (thiophene) and electron-deficient (pyridine) units is a strategic approach to lower the bandgap of the resulting polymers, which is a desirable characteristic for many organic electronic applications. rsc.org This intramolecular charge transfer character makes these materials potential candidates for both p-type (hole-transporting) and n-type (electron-transporting) semiconductors, which are the fundamental components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net For instance, a conjugated polymer containing 2,6-bis(2-thienyl)pyridine moieties was synthesized and shown to be a highly selective and sensitive fluorescent sensor for palladium ions, demonstrating the functional applications of these materials.

Table 2: Electrochemical Properties of Poly(2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine) Film This interactive table shows the redox peak potentials from the cyclic voltammetry of a polymer film, indicating its electroactive nature.

Process Peak Potential (V vs. Ag/AgCl)
First Oxidation 0.65
Second Oxidation 1.0
Reduction 0.80

Data obtained from cyclic voltammetry measurements of a film on an ITO electrode in a 0.1 M TBABF4/acetonitrile solution. electrochemsci.org

Photochromic Behavior

The this compound framework is integral to the design of advanced photochromic materials, particularly in the class of diarylethenes. scielo.brscielo.br Photochromism is the reversible transformation of a chemical species between two forms, an open-ring and a closed-ring isomer, upon exposure to different wavelengths of light. This light-induced switching of absorption spectra (color) and other properties makes these materials candidates for molecular switches and optical devices. psu.edu

In many of these systems, the this compound unit is part of a larger diarylethene molecule, where the photo-induced cyclization/cycloreversion reaction occurs between the thiophene ring and an adjacent aryl group. scielo.brpsu.edu The electronic properties of the pyridine ring can significantly influence the photochromic performance, including the absorption wavelengths of the two isomers, the quantum yield of the photoreaction (a measure of its efficiency), and the thermal stability of the isomers. scielo.brscielo.br

For example, studies on unsymmetrical diarylethenes containing a pyridine moiety have shown that introducing a thienyl group can effectively enhance the cyclization quantum yield and the conversion ratio to the colored, closed-ring form. scielo.brscielo.br This improvement is partly attributed to stabilizing N···S non-covalent interactions in the molecule's photoreactive conformation. scielo.brscielo.br Furthermore, metal complexes incorporating this compound-based ligands have been shown to exhibit photochromic behavior. acs.orgrsc.org In these cases, coordination to a metal ion like platinum(II) or iridium(III) can modulate the photochromic properties of the ligand, and in some instances, the switching process can be used to control the complex's luminescence. acs.orgrsc.org

Table 3: Photochromic Properties of Pyridine-Containing Diarylethenes in Hexane This table summarizes the absorption maxima of the open (o) and closed (c) isomers and the cyclization quantum yield (Φo→c) for representative diarylethenes, illustrating the effect of the heteroaryl substituent.

Compound Peripheral Group λmax (Open Form, nm) λmax (Closed Form, nm) Quantum Yield (Φo→c)
1o/1c Phenyl 295 585 0.35
2o/2c Thienyl 297 618 0.46
3o/3c Thiazyl 296 623 0.48

Data adapted from a study on the substituent effects in new pyridine-containing diarylethenes. scielo.brscielo.br

Data Storage Applications

The unique properties of this compound and its derivatives have led to their exploration in the field of high-density data storage. Two primary avenues are being investigated: optical data storage based on photochromism and molecular information storage using DNA.

The photochromic behavior of materials containing the this compound unit is directly applicable to optical data storage. psu.eduscientific.net The ability to reversibly switch between two distinct states (e.g., colorless and colored) using light allows for the writing, reading, and erasing of data at the molecular level. psu.edu Diarylethene-based systems, which often incorporate thienyl-pyridine motifs, are particularly promising due to their thermal stability and fatigue resistance, meaning they can undergo many switching cycles without significant degradation. psu.edu Research has demonstrated that diarylethenes containing a this compound unit can be embedded in polymer films (e.g., PMMA) and used for rewritable optical recording. psu.eduscientific.net

A more novel approach involves the expansion of the genetic alphabet for DNA-based data storage. A derivative, 7-(2-thienyl)imidazo[4,5-b]pyridine (Ds), has been developed as an unnatural base. researchgate.netacs.org This molecule forms a stable pair with another unnatural base, allowing for the creation of a third, artificial base pair within a DNA strand. researchgate.netfortunejournals.com This expansion of the genetic alphabet significantly increases the information density that can be stored in a given length of DNA. The Ds-based system has been successfully used in PCR for the amplification of DNA containing this unnatural information, demonstrating its potential for robust and high-capacity data storage applications. researchgate.net Additionally, platinum(II) complexes based on this compound ligands have been noted for their potential applicability in data storage devices, likely leveraging their unique photophysical and electronic properties. researchgate.netresearchgate.net

Applications in Medicinal and Agricultural Chemistry

Anticancer and Antitumor Activity

Derivatives of the 2-(2-Thienyl)pyridine scaffold have demonstrated notable potential in the development of anticancer agents. Research has shown that these compounds can inhibit the growth of various cancer cell lines, including breast, prostate, and hepatocellular carcinoma. ekb.eg

A significant mechanism behind the anticancer efficacy of this compound derivatives is the inhibition of topoisomerases I and II, enzymes crucial for regulating DNA topology during replication and transcription. researchgate.netresearchgate.net

A series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine (B92270) derivatives were synthesized and evaluated for their ability to inhibit these enzymes. researchgate.netnih.gov Several compounds within this series demonstrated significant inhibitory activity against topoisomerase II, with some also showing moderate inhibition of topoisomerase I. researchgate.netnih.govnih.gov Specifically, compounds with a 2-thienyl or 3-thienyl group at the 2-position of the central pyridine ring showed moderate to significant topoisomerase I inhibitory activity. researchgate.net Dihydroxylated 2,4-diphenyl-6-thiophen-2-yl pyridine compounds have been investigated as specific catalytic inhibitors of topoisomerase II, showing excellent specificity for topoisomerase II over topoisomerase I. vulcanchem.com

Compound Series Target Enzyme(s) Observed Activity Reference(s)
2-(Thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridinesTopoisomerase I & IIModerate to significant inhibition researchgate.net, nih.gov, nih.gov
Dihydroxylated 2,4-diphenyl-6-thiophen-2-yl pyridinesTopoisomerase IIExcellent specificity and inhibition vulcanchem.com

Another key anticancer mechanism of compounds derived from the this compound structure is the inhibition of tubulin polymerization, a process essential for mitotic spindle formation and cell division. mdpi.comnih.gov The thieno[2,3-b]pyridine (B153569) skeleton, a fused version of the this compound core, has been a focus of this research. nih.gov

For instance, a series of 2-(alkoxycarbonyl)-3-(3′,4′,5′-trimethoxyanilino)thieno[2,3-b]pyridines were synthesized and found to be potent inhibitors of tubulin polymerization, leading to antiproliferative activity. nih.gov Similarly, derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine, which also contains the thienyl-pyridine motif, have been identified as new antiproliferative agents that inhibit cancer cell growth by interacting with tubulin. mdpi.com These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com

Compound Series Mechanism Effect Reference(s)
2-(Alkoxycarbonyl)-3-(3′,4′,5′-trimethoxyanilino)thieno[2,3-b]pyridinesInhibition of tubulin polymerizationAntiproliferative activity nih.gov
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivativesColchicine-site binding on tubulinG2/M cell cycle arrest, apoptosis mdpi.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer properties of this compound derivatives. These studies have revealed that specific substitutions on the pyridine and thiophene (B33073) rings significantly influence their biological activity. researchgate.netresearchgate.net

For topoisomerase inhibitors, the presence of a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was found to be important for significant topoisomerase II inhibition. researchgate.netnih.gov In another study, a structure-activity relationship analysis indicated that a 2-thienyl-4-furylpyridine skeleton was important for topoisomerase I inhibitory activity. researchgate.net DFT studies on 2-(thienyl-2-yl or 3-yl)-4-furyl-6-aryl pyridine derivatives suggested that the presence of a methyl or chloro group at the para-position of the 6-aryl ring enhances anticancer activity. researchgate.net

In the context of tubulin polymerization inhibitors, SAR studies of thieno[2,3-c]pyridine (B153571) derivatives showed that a thiomorpholine-substituted compound exhibited the highest percentage of inhibition against several cancer cell lines. mdpi.com For 3-cyano-2-substituted pyridine derivatives, the addition of a trimethoxy group to the phenyl rings yielded compounds with high tubulin polymerization inhibitory activity. ekb.eg

Inhibition of Tubulin Polymerization

Antibacterial and Antimicrobial Activity

The this compound scaffold is also a component of molecules with significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Derivatives such as 2-(5-Bromo-2-thienyl)pyridine (B46880) have shown effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL. Thieno[2,3-b]pyridine-based compounds have also demonstrated promising antimicrobial activity. ekb.eg For example, certain synthesized thieno[2,3-b]pyridines showed MIC values in the range of 4-16 μg/mL. ekb.eg Additionally, some novel 6‐(quinolin‐2‐ylthio) pyridine derivatives have exhibited promising activity against Candida albicans and moderate antibacterial activity. bohrium.com

Pathogen MIC (µg/mL) for 2-(5-Bromo-2-thienyl)pyridine Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

The antimicrobial action of some thienyl-pyridine derivatives is attributed to their ability to inhibit enzymes essential for bacterial growth. The mechanism can involve the disruption of bacterial cell wall synthesis or interference with vital metabolic pathways. Organotin(IV) derivatives of thiophene-2-carboxylic acid have been studied for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which, while not directly related to bacterial growth, showcases the enzyme inhibitory potential of thiophene-containing compounds. researchgate.net

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of compounds containing the this compound structure. Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key in inflammation and pain pathways. For instance, 2-(5-Bromo-2-thienyl)pyridine has been shown to inhibit COX-1 and COX-2.

In other studies, newly synthesized pyridine and thiazole-based hydrazides were evaluated for their anti-inflammatory properties by looking at the inhibition of protein denaturation. acs.org Furthermore, ruthenium(II) terpyridine complexes, where one of the ligands is 4'-(2-thienyl)-2,2':6',2''-terpyridine, have demonstrated superior anti-inflammatory activities by inhibiting albumin denaturation. researchgate.net Indole derivatives with a 2-thienyl substituent have also been synthesized and evaluated for their anti-inflammatory activities. idosi.org

Antiviral Properties

Derivatives of the thienopyridine scaffold, which is structurally related to this compound, have demonstrated notable potential as antiviral agents. These compounds have been synthesized and evaluated against several viruses, showing activity that warrants further investigation.

One area of significant research involves the activity of thieno[2,3-b]pyridine derivatives against Herpes Simplex Virus type 1 (HSV-1). A series of ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate analogues were synthesized and tested for their ability to inhibit HSV-1. d-nb.inforesearchgate.net Among the tested compounds, one derivative, ethyl 4-anilino-thieno[2,3-b]pyridine-5-carboxylate , demonstrated a significant inhibitory effect, reducing HSV-1 infection by nearly 86% at a concentration of 50µM. d-nb.inforesearchgate.net Importantly, these compounds did not show cytotoxicity to the host cells at the same concentration, suggesting a selective mechanism of action against a specific step in the viral replication cycle. d-nb.info

The thienopyridine scaffold has also been identified as a promising framework for developing inhibitors of the Human Immunodeficiency Virus (HIV). google.comnih.gov Patent literature describes a class of thieno[2,3-b]pyridine derivatives specifically designed as HIV replication inhibitors. google.com These compounds are noted for their ability to efficiently inhibit the replication of the virus, highlighting their potential as a new class of anti-retroviral agents. google.com Further research into related heterocyclic systems showed that modifying the core structure, for example into 4-(phenylamino)-1H-pyridazino[3,4-b]pyridine derivatives, could lead to enhanced anti-HIV activity compared to the initial thienopyridine series. nih.govrsc.org

Additionally, the broader structural class of thienyl-pyrimidines has been explored for antiviral applications. Specifically, 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines were identified as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the virus's replication process. mdpi.com

Compound Class/DerivativeTarget VirusKey Research FindingReference
4-(Phenylamino)thieno[2,3-b]pyridinesHerpes Simplex Virus type 1 (HSV-1)One derivative showed 86% inhibition of viral infection at 50µM with no host cell cytotoxicity. d-nb.inforesearchgate.net
Thieno[2,3-b]pyridine derivativesHuman Immunodeficiency Virus (HIV)Identified as a novel class of HIV replication inhibitors. google.com
2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidinesHepatitis C Virus (HCV)Act as inhibitors of the viral NS5B polymerase. mdpi.com

Antimalarial Activity

The fight against malaria, a disease marked by growing drug resistance, has spurred the search for novel therapeutic agents. The thieno[2,3-b]pyridine scaffold has emerged as a promising starting point for the development of new antimalarial drugs. nih.gov

Research has identified 4-phenylthieno[2,3-b]pyridines as selective inhibitors of the plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3), an enzyme that has been suggested as a new target for antimalarial therapy. nih.gov Initial compounds in this class showed antiplasmodial activity, and subsequent studies focused on optimizing their properties. nih.gov It was discovered that attaching alkylamino side chains to the 4-phenyl ring of the thienopyridine core could improve both the antiplasmodial activity and the aqueous solubility of these inhibitors. nih.gov

A notable feature of these molecules is their axial chirality, which has a significant impact on their biological activity. When one of the more promising derivatives was separated into its individual atropisomers (enantiomers that are stable due to restricted rotation), it was demonstrated that the (+)-enantiomer was the more active form, known as the eutomer. nih.gov This highlights the importance of stereochemistry in the design of these potential antimalarial agents. The mechanism of action for some pyridine-based antimalarials is thought to be similar to that of chloroquine, which also contains a pyridine moiety, while others act through the inhibition of targets like dihydrofolate reductase-thymidylate synthase (DHFR-TS). researchgate.net

Compound ClassProposed TargetKey Research FindingReference
4-Phenylthieno[2,3-b]pyridinesPlasmodial Glycogen Synthase Kinase-3 (PfGSK-3)Attachment of alkylamino side chains improves activity and solubility. Axial chirality is crucial for biological activity. nih.gov
Pyridine-based chalconesPlasmodium falciparum DHFR-TSMolecular docking suggests interaction with the enzyme's active site. researchgate.net

Neurological Disorders

The this compound structural unit is a key component in several novel compounds being investigated for the treatment of various neurological and neurodegenerative disorders. These investigations span conditions from sleep and seizure disorders to Alzheimer's and Parkinson's disease.

A significant breakthrough came from the identification of benzamide (B126) compounds derived from 2-(2-thienyl)imidazo[1,2-a]pyridine, a related heterocyclic system. nih.gov Research using fluorescence-based assays and electrophysiological methods identified two particularly interesting compounds:

DS1 (4-chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl benzamide) : This compound was found to be a potent agonist of α4β3δ GABA(A) receptors. nih.gov

DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl benzamide) : This compound acts as the first known selective positive allosteric modulator of delta-containing GABA(A) receptors. It enhances the tonic current mediated by these extrasynaptic receptors, which are involved in regulating thalamocortical rhythms associated with sleep, vigilance, and seizure disorders. nih.gov

These findings suggest that such compounds could offer new therapeutic approaches for sleep disorders, epilepsy, and pain management. nih.govresearchgate.net Furthermore, agonists for the A1 adenosine (B11128) receptor based on the thieno[2,3-b]pyridine scaffold have been explored for treating neurological diseases like epilepsy. researchgate.net

Other research has focused on preventing axonal degeneration, a key pathological event in many neurological conditions, including Alzheimer's disease, Parkinson's disease, and peripheral neuropathy. google.com Substituted pyridine derivatives have been developed as inhibitors of SARM1, an enzyme central to the process of axonal degeneration. By inhibiting SARM1, these compounds may slow or prevent the progression of these devastating diseases. google.com The compound 2-(2-Thienyl)ethyl toluene-p-sulphonate also serves as a chemical intermediate in the synthesis of pharmaceuticals targeting neurological conditions such as Parkinson's disease.

Compound/DerivativeProposed Mechanism/TargetPotential Therapeutic AreaReference
DS1 (a 2-(2-thienyl)imidazo[1,2-a]pyridine derivative)Potent agonist of α4β3δ GABA(A) receptorsSleep disorders, seizure disorders, analgesia nih.gov
DS2 (a 2-(2-thienyl)imidazo[1,2-a]pyridine derivative)Selective positive allosteric modulator of δ-GABA(A) receptorsSleep disorders, seizure disorders, analgesia nih.gov
Thieno[2,3-b]pyridine derivativesA1 adenosine receptor agonistsEpilepsy researchgate.net
Substituted pyridine derivativesSARM1 inhibitorsNeurodegenerative diseases (e.g., Alzheimer's, Parkinson's), peripheral neuropathy google.com

Agricultural Applications (Pesticides, Herbicides)

The thienylpyridine scaffold is not only relevant in medicine but also shows significant promise in agricultural chemistry. Pyridine derivatives, in general, are known to be used as agrochemicals, including fungicides, pesticides, and herbicides. researchgate.netchemimpex.com

Specific research into thieno[2,3-b]pyridine derivatives, which incorporate the this compound structure, has demonstrated their potential as insecticides. acs.orgacs.orgaun.edu.eg A series of studies focused on the synthesis of new thienylpyridines and related heterocyclic compounds and evaluated their insecticidal activity against the cotton aphid, Aphis gossypii. acs.orgacs.org Several of the synthesized compounds showed promising results against both nymphs and adults of the aphid. acs.org

Compound ClassApplicationTarget OrganismKey Research FindingReference
Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridinesInsecticideCotton Aphid (Aphis gossypii)Several derivatives showed high insecticidal activity. Sublethal doses affected insect life cycle parameters. acs.orgacs.orgaun.edu.eg
2-(3'-thienyl)pyridineIntermediate for FungicidesFungiServes as a synthetic intermediate for fungicidal compounds. google.com

Supramolecular Chemistry and Materials Science Applications

Coordination Polymers and Networks

The ligand 2-(2-Thienyl)pyridine and its derivatives are extensively used in the synthesis of coordination polymers (CPs), which are multi-dimensional structures formed by the self-assembly of metal ions and organic ligands. The geometry and connectivity of these networks can be tuned by the choice of metal ion and the specific design of the ligand.

Two coordination polymers, {[Cd(3-ptpa) (MeOip)·(H2O)2]·H2O}n and {[Cd2(4-ptpa)4(MeOip)2]·0.3H2O·0.8ACN}n, were synthesized using derivatives of this compound. nih.gov These one-dimensional (1D) polymers were created through solvothermal reactions and demonstrated notable photomechanical effects upon exposure to UV light due to a [2+2] cycloaddition reaction. nih.gov Similarly, coordination polymers have been constructed using 2-(2-thienyl)imidazo[4,5-f]1,10-phenanthroline, a more complex derivative, with metals like Cadmium(II) and Lanthanum(III), resulting in varied structural motifs and luminescent properties. researchgate.net

The versatility of this ligand extends to the formation of networks with different dimensionalities. For instance, Pd(II)- and Pt(II)-azido complexes containing this compound as a sigma-bonded heterocycle form 1-D helical networks through intermolecular metal-sulfur van der Waals contacts. researchgate.net In other systems, the combination of related ligands with different metal ions and auxiliary ligands has led to the creation of 2D layered structures and 1D double-chains, highlighting how subtle changes in the molecular components can drastically alter the final topology of the polymer. researchgate.net

Polymer/NetworkMetal Ion(s)Ligand(s)DimensionalityKey FindingReference
{[Cd(3-ptpa) (MeOip)·(H2O)2]·H2O}nCd(II)(2E)-N-3-Pyridinyl-3-(2-thienyl)-2-propenamide (3-ptpa), 5-methoxyisophthalic acid (MeOip)1DExhibits photomechanical behavior under UV light. nih.gov
[Ir(thpy)2(N^N)][PF6] ComplexesIr(III)2-(2′-thienyl)pyridine (Hthpy), various bipyridine ligands0D (Discrete Complex)Used in solid-state light-emitting electrochemical cells. rsc.org
[M(N3)(PMe3)2(C-L)] ComplexesPd(II), Pt(II)2-(2')-thienyl pyridine (B92270) (LH)1D Helical NetworkFormed via intermolecular M···S van der Waals contacts. researchgate.net
{[La(TIP)(1,3-bdc)1.5] · 0.2H2O}nLa(III)2-(2-thienyl)imidazo[4,5-f]1,10-phenanthroline (TIP), isophthalate (B1238265) (1,3-bdc)N/ACharacterized for its structure and luminescent properties. researchgate.net

Host-Guest Chemistry

Host-guest chemistry involves the formation of unique complexes where one molecule (the host) creates a cavity or binding site that accommodates another molecule (the guest). The this compound moiety has been incorporated into both host and guest systems, facilitating specific recognition and binding events.

Platinum(II) complexes featuring this compound have been studied for their host-guest interactions. researchgate.net These planar metal complexes can be assembled in a controlled manner to form well-defined host-guest systems, which can interact with other molecules. acs.org The introduction of non-covalent interactions in these platinum-based systems can lead to materials that respond to environmental stimuli. researchgate.net For example, the interactions between porphyrins and cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity, represent a classic example of host-guest chemistry. mdpi.com By covalently attaching a functionalized cyclodextrin (B1172386) to a porphyrin unit, novel host-guest systems can be constructed. mdpi.com While not directly involving this compound, this principle applies to creating complex hosts where a thienyl-pyridine unit could be part of the guest or a binding site on the host. Ruthenium-based complexes have also been designed as hosts for anions like H2PO4−, where the guest is bound through hydrogen bonds. mdpi.com

Fluorescent Probes and Biological Imaging

Derivatives of this compound are valuable components in the design of fluorescent probes for detecting specific analytes and for biological imaging. These probes often work by changing their fluorescence properties (e.g., turning "on" or "off," or shifting color) upon binding to a target molecule.

Thienyl-substituted phospholes have been synthesized and evaluated as fluorescent tools for imaging lipid droplets within living cells. nih.gov These compounds were found to be effective for staining both normal and malignant cells due to their favorable fluorescent properties and low toxicity. nih.gov The study highlighted that the thienyl substituent was crucial for achieving effective fluorescent cell staining compared to pyridyl-substituted phospholes alone. nih.gov

Polymers containing 2,6-bis(2-thienyl)pyridine moieties have been developed as highly sensitive and selective fluorescent sensors for palladium ions (Pd2+). researchgate.netresearchgate.net The sensing mechanism is based on the quenching of the polymer's fluorescence upon coordination with Pd2+. researchgate.net Similarly, other fluorescent probes have been designed for detecting various metal ions and gaseous signaling molecules like nitric oxide (NO) and carbon monoxide (CO) in biological systems. nih.govrsc.org For instance, a probe incorporating a 2-(hydrazonomethyl)-pyridine group was designed to detect CO. rsc.org The use of these probes extends to real-time visualization of cellular processes and environments, such as monitoring changes in intracellular pH. nih.gov

Probe/Sensor SystemTarget Analyte(s)Key FeatureApplicationReference
Thienyl-substituted phospholesLipid DropletsLow toxicity, effective stainingLive cell imaging nih.gov
Polymer with 2,6-bis(2-thienyl)pyridinePd2+High sensitivity and selectivity via fluorescence quenchingMetal ion detection researchgate.netresearchgate.net
Hemithioindigo-Pyridine (HTI-Py)pHReversible and rapid colorimetric and fluorescent responseReal-time pH monitoring, lysosomal imaging nih.gov
Rhodamine-based probePd(0), Pd(II)Spirolactam ring-opening mechanismDetection of palladium species researchgate.net

Sensors and Switchable Materials

Beyond biological imaging, this compound is integral to the development of advanced sensors and "smart" materials that can reversibly change their properties in response to external stimuli such as electrical potential, light, or heat.

A notable example is the potential-controlled switching of this compound when adsorbed on a gold (Au(111)) surface. rsc.org By controlling the electrical potential, the molecule can be switched between three different adsorbed states, which involves changes in the binding and orientation of its thiophene (B33073) and pyridine components. rsc.org This demonstrates a fundamental molecular switch at a solid-liquid interface.

Stimuli-responsive materials have been created that change their fluorescence based on mechanical force (mechanofluorochromism) or exposure to acid/base vapors. sci-hub.se For example, a compound containing a pyridine moiety showed distinct emission changes upon protonation and deprotonation, making it a dual-response sensor for both pressure and chemical vapors. sci-hub.se Photo-responsive materials that convert light energy into mechanical energy have also been developed using coordination polymers derived from this compound derivatives. rsc.org These materials exhibit potential for use in soft robotics and bionic systems. rsc.org Furthermore, polymers incorporating Lewis base pyridine units have been used to create thermo-responsive and self-healing networks through the formation of adducts with Lewis acids. nsf.gov

Environmental Remediation (Degradation of Pollutants)

The application of this compound and related compounds extends to environmental remediation, particularly in the detection and degradation of pollutants. Conducting polymers, a class of materials that can be derived from thiophene- and pyridine-containing monomers, are used for various environmental applications, including the trapping of anions and cations and the adsorption of pollutants. ibero.mx

While direct degradation of pollutants by this compound itself is not widely documented, its derivatives are used in systems aimed at remediation. For example, Schiff bases derived from thiophene-containing compounds have been synthesized and evaluated as corrosion inhibitors for steel in acidic media, which helps prevent environmental damage from metal degradation. mdpi.com These compounds can also exhibit biocidal activity against harmful bacteria, such as sulfate-reducing bacteria. mdpi.com Furthermore, related compounds like 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile have been investigated for their ability to form stable complexes with heavy metals, suggesting potential applications in removing these pollutants from aqueous solutions. smolecule.com

Analytical Techniques for the Study of 2 2 Thienyl Pyridine and Its Derivatives

Spectroscopic Characterization

Spectroscopy is a fundamental tool for investigating the properties of 2-(2-thienyl)pyridine. Different spectroscopic techniques probe various aspects of the molecule's interaction with electromagnetic radiation, offering a comprehensive understanding of its structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound and its derivatives in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the proton signals are typically found in the aromatic region. For instance, in a deuterated chloroform (B151607) (CDCl₃) solution, the proton on the pyridine (B92270) ring adjacent to the nitrogen (6-H) appears as a distinct doublet of triplets at approximately 8.61 ppm. oup.com The other protons of the pyridine and thiophene (B33073) rings resonate in a more complex pattern. oup.com For the protonated form, 2-(thiophen-2-yl)pyridin-1-ium iodide, in DMSO-d₆, the ¹H NMR signals are shifted, with the pyridine proton at the 6-position appearing at 8.62 ppm. tu-darmstadt.de

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In DMSO, the ¹³C NMR spectrum of 2-(thiophen-2-yl)pyridin-1-ium iodide shows signals at 149.47, 146.65, 140.68, 140.29, 130.38, 128.85, 127.59, 123.21, and 120.79 ppm. tu-darmstadt.de Coordination of this compound to a metal center, such as in cyclometalated platinum(II) complexes, induces significant shifts in the ¹³C NMR signals, which can be used to understand the metal-ligand bonding. scispace.com For example, in a platinum complex, the carbon atoms of the pyridine and thiophene rings show coordination-induced shifts, and coupling with the 195Pt isotope can be observed. scispace.com

The specific chemical shifts and coupling constants are highly sensitive to the substituents on the rings and the coordination environment, making NMR an invaluable tool for characterizing new derivatives and complexes. For example, the introduction of a bromine atom, as in 2-(5-bromo-2-thienyl)pyridine (B46880), causes a deshielding effect on adjacent protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Derivative.

Compound Solvent Nucleus Chemical Shift (ppm)
This compound CDCl₃ ¹H 8.61 (6-H) oup.com
2-(Thiophen-2-yl)pyridin-1-ium iodide DMSO-d₆ ¹H 8.62 (ddd, J = 5.3, 1.7, 1.0 Hz, 1H), 8.14 – 8.03 (m, 2H), 7.92 (dd, J = 3.7, 1.2 Hz, 1H), 7.80 (dd, J = 5.0, 1.2 Hz, 1H), 7.50 (ddd, J = 6.9, 5.2, 1.7 Hz, 1H), 7.24 (dd, J = 5.0, 3.7 Hz, 1H), 7.13 (s, 1H) tu-darmstadt.de
2-(Thiophen-2-yl)pyridin-1-ium iodide DMSO ¹³C 149.47, 146.65, 140.68, 140.29, 130.38, 128.85, 127.59, 123.21, 120.79 tu-darmstadt.de
[Pt(thpy)(acac)] CDCl₃ ¹H 8.80 (d, 1H), 7.67 (td, 1H), 7.49 (d, 1H), 7.29 (t, 1H), 7.20 (d, 1H), 6.92 (td, 1H), 5.48 (s, 1H), 2.00 (d, 6H) rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes of this compound and its derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

The free this compound ligand exhibits characteristic bands for the 2-substituted thiophene ring in the C-H out-of-plane deformation region, specifically at 844, 856, and 894 cm⁻¹. oup.com Upon cyclometalation, for example with iridium, these bands are replaced by a single band around 884 cm⁻¹, indicating a 2,3-disubstituted thiophene ring. oup.com In metal complexes, the coordination of the pyridine nitrogen can also be observed through shifts in the pyridine ring vibrational modes. For instance, in a copper(II) chloride complex, [Cu(pyth)₂Cl₂], the vibrational wavenumbers have been studied using density functional theory (DFT) calculations, which show good agreement with experimental FT-IR spectra. researchgate.netresearchgate.net The C=C stretching frequencies in metal complexes can sometimes be difficult to assign due to multiple strong bands in the 1600 cm⁻¹ region. scispace.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and bonds that are highly polarizable. For this compound, both experimental and theoretical (DFT) Raman spectra have been studied. researchgate.netresearchgate.net In the case of a copper(II) halide complex of this compound, micro-Raman spectroscopy has been employed to investigate the vibrational modes. researchgate.netresearchgate.net The C=S bond, being highly polarizable, often gives rise to a distinct signal in the Raman spectrum. researchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational Mode Free Ligand (cm⁻¹) Iridium Complex (cm⁻¹)
2-Substituted Thiophene C-H out-of-plane deformation 844, 856, 894 oup.com -
2,3-Disubstituted Thiophene C-H out-of-plane deformation - 884 oup.com

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the electronic structure and conjugation of the molecule.

The UV-Vis absorption spectra of this compound and its derivatives typically show intense π → π* transitions. rsc.org For a series of 2-(thienyl)quinoxaline derivatives, these transitions are observed in the UV region, with some extending into the visible range. rsc.org The specific absorption wavelengths are influenced by substituents on the thiophene or pyridine rings. For example, the introduction of a 3-thienyl substituent instead of a 2-thienyl group can cause a bathochromic (red) shift in the UV-Vis spectrum. In metal complexes, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) can appear. scispace.comresearchgate.net The photophysical properties, including emission spectra and luminescence lifetimes, are also studied using techniques related to UV-Vis spectroscopy. scispace.com

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing metal complexes and salts.

For the protonated form, 2-(thiophen-2-yl)pyridin-1-ium iodide, high-resolution mass spectrometry (HRMS) using ESI confirmed the presence of the [M+H]⁺ ion with a measured m/z of 162.03733, which is in close agreement with the calculated value of 162.04 for C₉H₈NS⁺. tu-darmstadt.de Similarly, for platinum(II) complexes such as [Pt(thpy)(acac)], ESI-MS is used to confirm the molecular ion, for instance, showing a peak for [M+H]⁺ at m/z 454. rsc.org For halogenated derivatives like 2-(5-bromo-2-thienyl)pyridine, high-resolution ESI-MS validates the molecular weight, with the [M+H]⁺ ion appearing at m/z 256.96. The isotopic pattern in the mass spectrum can also confirm the presence of elements like chlorine or bromine. pg.edu.pl

Table 3: ESI-MS Data for this compound Derivatives.

Compound Ion Calculated m/z Found m/z
2-(Thiophen-2-yl)pyridin-1-ium iodide [M+H]⁺ 162.04 162.03733 tu-darmstadt.de
[Pt(thpy)(acac)] [M+H]⁺ - 454 rsc.org
2-(5-Bromo-2-thienyl)pyridine [M+H]⁺ - 256.96

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. UV photoelectron spectroscopy (UPS) is particularly useful for studying the valence electronic states.

PES has been used to investigate the frontier orbitals of thienylquinoxaline ligands to understand their metal-binding preferences. scirp.org Studies on phenylpyridines and bipyridines using PES, in conjunction with quantum-chemical methods, have provided a comprehensive analysis of trends in their geometric structure, conformational behavior, and the ordering of their ionic states. tandfonline.com For organosulfur monolayers on gold surfaces, including thiophene derivatives, high-resolution X-ray photoelectron spectroscopy (XPS) has been used to investigate the chemical states of sulfur, with S(2p) peaks appearing between 161 and 164 eV. acs.org In the context of perovskite solar cells, UPS was used to determine the Fermi level and valence band of materials incorporating the 2-(thiophen-2-yl)pyridin-1-ium iodide salt. tu-darmstadt.de

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement of crystalline solids. Both single-crystal and powder X-ray diffraction methods are employed to analyze this compound and its derivatives, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound itself has been determined at 193 K. iucr.org It crystallizes in the non-centrosymmetric space group P2₁2₁2₁, indicating a chiral conformation in the solid state. iucr.org The molecule exhibits a slight twist between the pyridine and thiophene rings, which are both planar. iucr.org This deviation from coplanarity is attributed to the intramolecular interaction between the sulfur and nitrogen atoms. iucr.org The C-C bond linking the two heterocyclic rings is shorter than a typical single bond, suggesting a degree of conjugation between the rings. iucr.org

Derivatives and metal complexes of this compound have also been extensively studied using single-crystal X-ray diffraction. For instance, the Pt(II) acetylacetonate (B107027) complex based on aminophenyl-substituted this compound was confirmed by X-ray diffraction, providing a detailed molecular structure. researchgate.net Similarly, the crystal structures of iridium(III) complexes containing the 2-(2-thienyl)pyridinate ligand, such as [Ir(thpy)₂(N^N)][PF₆], have been elucidated, revealing details like intra-cation π-stacking interactions. rsc.org The crystal structures of various other thienylpyridine derivatives have also been determined, providing insight into their solid-state packing and conformation. acs.orgresearchgate.net

Powder X-ray diffraction (P-XRD) is utilized to confirm the phase purity of bulk samples and to identify crystalline materials. For example, P-XRD measurements were used in the characterization of coordination polymers and perovskite materials incorporating this compound derivatives. tu-darmstadt.demdpi.com

Table 1: Selected Crystallographic Data for this compound and a Derivative

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref.
This compound C₉H₇NS Orthorhombic P2₁2₁2₁ 5.769 8.793 15.695 90 90 90 iucr.orgnih.gov
[(L)Pt(Acac)]* C₂₃H₂₂N₂O₂PtS Orthorhombic Pbca 7.2592 25.1219 26.115 90 90 90 researchgate.net

*L = aminophenyl-substituted this compound, Acac = acetylacetonate

Cyclic Voltammetry and Electrochemical Analysis

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. For this compound and its metal complexes, CV provides valuable information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding their electronic behavior and potential applications in areas like organic electronics and catalysis. scispace.com

Studies on cyclometalated platinum(II) complexes derived from this compound, denoted as [Pt(tpy)AB], have shown that their redox potentials are highly dependent on the nature of the ancillary ligands (A and B). scispace.com The redox potentials for these series of complexes are quite similar to their 2-phenylpyridine (B120327) analogues. scispace.com The nature of the HOMO and LUMO can be examined by determining the oxidation and reduction potentials from the cyclic voltammograms. scispace.com

The electrochemical properties of polymers derived from this compound have also been investigated. For example, 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine was electropolymerized using cyclic voltammetry to form electrochromic films. electrochemsci.org The CV of the resulting polymer film showed two oxidation peaks and one reduction peak, with the peak currents increasing with the scan rate. electrochemsci.org

Furthermore, the electrochemical behavior of iridium(III) and platinum(II) complexes featuring the 2-(2-thienyl)pyridinate ligand has been thoroughly studied. rsc.orgresearchgate.net These studies help in designing complexes with specific electronic properties for applications in light-emitting electrochemical cells (LECs) and other optoelectronic devices. rsc.org For instance, the redox potentials of [Ir(thpy)₂(N^N)][PF₆] complexes were determined and analyzed in relation to their photophysical properties. rsc.org DFT calculations are often used in conjunction with cyclic voltammetry to better understand the electronic transitions and frontier molecular orbitals of these species. researchgate.net

Table 2: Electrochemical Data for a Selected this compound Derivative Polymer

Compound Redox Process Potential (V vs. Ag/AgCl) Ref.
Poly(2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine) Oxidation 1 0.65 electrochemsci.org
Oxidation 2 1.0 electrochemsci.org

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. It is a crucial step in the characterization of newly synthesized compounds to confirm their empirical formula and purity.

For derivatives of this compound, elemental analysis is routinely performed and reported. For example, in the synthesis of a Pt(II) acetylacetonate complex with an aminophenyl-substituted this compound ligand, the calculated elemental composition was compared with the experimentally found values to verify the structure of the final product. researchgate.net Similarly, for non-cyclometalated gold(III) complexes bearing the 2-thienylpyridine ligand, elemental analysis was part of the extensive characterization to confirm the successful synthesis and purity of the compounds. rsc.org The synthesis of terpyridine derivatives incorporating a thienyl group also relied on elemental analysis to confirm the composition of the final products. conicet.gov.ar

Table 3: Elemental Analysis Data for a this compound Derivative

Compound Formula Element Calculated (%) Found (%) Ref.
[(L)Pt(Acac)]* C₂₃H₂₂N₂O₂PtS C 47.18 46.84 researchgate.net
H 3.79 3.83 researchgate.net
N 4.78 4.55 researchgate.net

*L = aminophenyl-substituted this compound, Acac = acetylacetonate

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Thienyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via cross-coupling reactions. A widely used method involves reacting pyridine derivatives with thienyl lithium or Grignard reagents under inert conditions. For example, phenyl lithium reacts with bromobenzene in ether to form intermediates, followed by coupling with thiophene derivatives . Optimization includes controlling stoichiometry, temperature (-78°C to room temperature), and solvent polarity (e.g., toluene or C6D6) to enhance yield. Post-synthesis purification often employs column chromatography or recrystallization. Safety protocols (e.g., gloveboxes, protective gear) are critical due to air-sensitive reagents .

Q. What purification and characterization techniques are essential for isolating this compound and verifying its structure?

  • Methodological Answer : After synthesis, purification via column chromatography (using silica gel and ethyl acetate/hexane mixtures) removes unreacted starting materials. Structural verification relies on NMR (1H/13C) to confirm proton environments and coupling patterns. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical data, as demonstrated in Pt(II) complex studies . Purity assessment via HPLC or TLC is recommended for reproducibility.

Q. What safety precautions are critical when handling this compound and its intermediates?

  • Methodological Answer : The compound requires handling in fume hoods with nitrile gloves and flame-retardant lab coats due to potential acute toxicity (oral, dermal, inhalation) and skin/eye irritation . Waste must be segregated and disposed via certified hazardous waste services. Emergency protocols include immediate rinsing with water for eye/skin contact and artificial respiration for inhalation exposure. Always consult Safety Data Sheets (SDS) for solvent-specific risks (e.g., toluene toxicity) .

Advanced Research Questions

Q. How does Rh-NHC catalysis enable selective C–H bond functionalization of this compound?

  • Methodological Answer : The Rh(III) N-heterocyclic carbene (NHC) catalyst [Rh(µ-Cl)(H)2(IPr)]2 activates the thiophene C8–H bond via oxidative addition. Reaction with terminal alkenes/alkynes at 80–120°C in C6D6 or toluene-d8 yields linear hydroarylation products (e.g., Ia-g) with >90% selectivity. Mechanistic studies (NMR, DFT) reveal intermediates like [Rh(Cl)(H)2(IPr)(N-PyTh)] (2), which evolves into κ2N,C-PyTh complexes via H2 elimination . This method avoids branched isomers, critical for pharmaceutical intermediates.

Q. How do structural modifications of this compound influence the photophysical properties of its metal complexes?

  • Methodological Answer : Substitutions on the pyridine or thiophene rings alter electronic transitions in metal complexes. For instance, Pt(II) acetylacetonate complexes with 5-(3-aminophenyl)-2-(2-thienyl)pyridine exhibit redshifted absorption bands (vs. non-aminated analogs) due to enhanced ligand-to-metal charge transfer (LMCT). However, amino groups reduce luminescence quantum yields (Φ < 5%) by introducing non-radiative decay pathways. X-ray crystallography confirms distorted square-planar geometries, with bond-length asymmetry in 1,3-diketonate rings affecting excited-state dynamics .

Q. What computational strategies are effective for modeling the electronic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately predicts HOMO-LUMO gaps and reaction pathways. Basis sets like 6-31G* are used for geometry optimization, while time-dependent DFT (TD-DFT) simulates UV-Vis spectra. For example, the Colle-Salvetti correlation-energy formula, combined with gradient expansions, achieves <3% error in atomization energies and ionization potentials . Solvent effects are modeled using the polarizable continuum model (PCM) for reaction simulations in toluene or DMSO.

Notes

  • Avoid using non-peer-reviewed sources (e.g., commercial websites).
  • Contradictions: While amino groups enhance bioconjugation, they reduce luminescence efficiency in Pt complexes .
  • Computational models (DFT) must validate experimental observations to resolve mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.